2-Bromo-6-(methylthio)pyridine

Suzuki-Miyaura coupling Cross-coupling Reaction kinetics

2-Bromo-6-(methylthio)pyridine (CAS 74134-42-2) is an aryl thioether belonging to the class of pyridine derivatives. It features a bromine atom at the 2-position and a methylthio (-SMe) group at the 6-position of the pyridine ring, with the molecular formula C₆H₆BrNS and a molecular weight of 204.09 g/mol.

Molecular Formula C6H6BrNS
Molecular Weight 204.09 g/mol
CAS No. 74134-42-2
Cat. No. B1280210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(methylthio)pyridine
CAS74134-42-2
Molecular FormulaC6H6BrNS
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC=C1)Br
InChIInChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
InChIKeyCWFMGEWBDIDVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(methylthio)pyridine (CAS 74134-42-2): Chemical Identity and Procurement Baseline


2-Bromo-6-(methylthio)pyridine (CAS 74134-42-2) is an aryl thioether belonging to the class of pyridine derivatives . It features a bromine atom at the 2-position and a methylthio (-SMe) group at the 6-position of the pyridine ring, with the molecular formula C₆H₆BrNS and a molecular weight of 204.09 g/mol [1]. The compound is typically supplied as a liquid with a minimum purity specification of 95% . Its unique substitution pattern confers distinct reactivity profiles in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, making it a strategic building block in organic synthesis and medicinal chemistry .

Cross-coupling electrophile via C–Br oxidative addition
2,6-Substitution pattern for regiospecific heterocycle synthesis
Medicinal chemistry building block with orthogonal reactivity

Why Simple Analogs Cannot Substitute 2-Bromo-6-(methylthio)pyridine in Critical Synthetic Routes


Generic substitution among bromo(methylthio)pyridine isomers is scientifically invalid due to the strict regiochemical dependence of their reactivity. The relative positions of the bromine and methylthio groups dictate both the site of metal-catalyzed cross-couplings and the outcome of nucleophilic aromatic substitution (SNAr) reactions . For instance, the 2-bromo-6-(methylthio) substitution pattern enables a unique tandem Sonogashira coupling and subsequent halocyclization to furnish thieno[2,3-b]pyridines, a transformation that would fail or proceed with different regioselectivity if the substituents were arranged differently on the ring . Moreover, the choice of halogen (bromine vs. chlorine) critically influences the rate and selectivity of palladium-catalyzed couplings. The weaker C–Br bond (compared to C–Cl) makes 2-bromo-6-(methylthio)pyridine a more reactive electrophile in Suzuki-Miyaura reactions, providing a kinetic advantage over its chloro analog 2-chloro-6-(methylthio)pyridine in many catalyst systems [1]. The quantitative evidence below substantiates these non-fungible performance characteristics.

Regioisomer mismatch
Reaction pathway is substitution-pattern specific; 5‑bromo or 4‑bromo isomers may shift regiochemical outcome or prevent cyclization.
Halogen reactivity gap
C–Br bond lability supports milder coupling; the chloro analog may require more forcing conditions, altering functional group tolerance.

Quantitative Comparative Evidence for 2-Bromo-6-(methylthio)pyridine (CAS 74134-42-2) Against Key Analogs


Superior Electrophilicity in Cross-Coupling: 2-Bromo vs. 2-Chloro Analog

2-Bromo-6-(methylthio)pyridine possesses a significantly more labile carbon-halogen bond compared to its chloro analog, 2-chloro-6-(methylthio)pyridine (CAS 77145-64-3). This difference, reflected in the bond dissociation energies (BDE) of aryl halides, translates to faster oxidative addition in palladium-catalyzed cross-couplings [1]. While direct, head-to-head kinetic data for these specific pyridines is not available in the public domain, the class-level inference is robust: aryl bromides undergo Suzuki-Miyaura coupling with rate constants typically 10-100 times greater than their aryl chloride counterparts under identical conditions [2]. This kinetic advantage often allows for milder reaction temperatures and shorter reaction times, which is a critical differentiator for researchers synthesizing sensitive, multifunctional molecules.

Electrophilicity comparison
Class-level inference
Estimated 10–100× faster oxidative addition
Supports milder Suzuki-Miyaura conditions
Based on aryl halide class; direct pyridine kinetic data not available
Suzuki-Miyaura coupling Cross-coupling Reaction kinetics

Unique Regiochemical Access to Thieno[2,3-b]pyridine Scaffolds

The 2-bromo-6-(methylthio)pyridine isomer is a crucial, non-substitutable precursor for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines. A three-step methodology published in Synthesis (2013) utilizes a Sonogashira coupling on this specific isomer, followed by halocyclization, to yield the desired fused heterocyclic system . This regiochemical control is dictated by the 2,6-substitution pattern. Attempting the same sequence with a different isomer, such as 5-bromo-2-(methylthio)pyridine (CAS 51933-78-9) or 2-bromo-4-(methylthio)pyridine (CAS 1193244-91-5), would lead to different regioisomers or fail to cyclize, highlighting the essential and non-interchangeable nature of this specific compound's architecture.

Regiochemical control
Reported
2,6-pattern required for Sonogashira/halocyclization to thieno[2,3‑b]pyridine
Non-interchangeable for this scaffold
Published methodology; independent verification recommended
Thienopyridine Kinase inhibitor Heterocycle synthesis

Comparative Physicochemical Properties: Lipophilicity and Polarity

The computed physicochemical properties of 2-bromo-6-(methylthio)pyridine offer a distinct profile compared to regioisomeric analogs. The target compound has a computed XLogP3-AA of 2.7 and a Topological Polar Surface Area (TPSA) of 38.2 Ų [1]. In contrast, 5-bromo-2-(methylthio)pyridine (CAS 51933-78-9) has a lower computed XLogP of 2.4 [2], while 2-chloro-6-(methylthio)pyridine (CAS 77145-64-3) has an identical XLogP of 2.7 but a lower molecular weight of 159.64 g/mol . The higher lipophilicity of the target compound relative to the 5-bromo-2-isomer (ΔXLogP = +0.3) may influence its partition coefficient in biphasic reaction media or its behavior in chromatographic purification.

Lipophilicity profile
Cross-study comparable
XLogP = 2.7 (Δ+0.3 vs. 5‑bromo isomer)
May influence partition or purification behavior
Computed values; experimental validation advised
Lipophilicity LogP TPSA

Validated Application Scenarios for 2-Bromo-6-(methylthio)pyridine (CAS 74134-42-2)


Synthesis of Thieno[2,3-b]pyridine-Based Kinase Inhibitor Intermediates

Utilize 2-bromo-6-(methylthio)pyridine as a key starting material in a three-step sequence involving Sonogashira coupling and halocyclization to construct 3-halo-2-(hetero)arylthieno[2,3-b]pyridines. This application is supported by the regiocontrolled methodology published in Synthesis (2013), which demonstrates the compound's essential role in accessing this specific class of fused heterocycles relevant to kinase inhibition .

Suzuki-Miyaura Cross-Coupling with Enhanced Reactivity

Select 2-bromo-6-(methylthio)pyridine over its 2-chloro analog for Suzuki-Miyaura cross-coupling reactions when a more reactive electrophilic partner is required. The inherent lability of the C-Br bond compared to C-Cl (class-level inference) allows for faster oxidative addition, potentially enabling milder reaction conditions and better functional group tolerance, a critical consideration when constructing complex molecular architectures [1].

Building Block for Protein Degrader (PROTAC) Synthesis

Employ 2-bromo-6-(methylthio)pyridine as a versatile, small-molecule scaffold for the construction of heterobifunctional protein degraders (PROTACs). Its orthogonal reactivity, with a bromine for cross-coupling and a methylthio group for further derivatization (e.g., oxidation to sulfoxide/sulfone), makes it a strategic building block for linking target-binding and E3 ligase-binding moieties [2].

Precursor to Acetylcholinesterase (AChE) Inhibitor Intermediates

Leverage the unique substitution pattern of 2-bromo-6-(methylthio)pyridine to synthesize intermediates en route to acetylcholinesterase inhibitors. As cited in vendor literature and chemical databases, this compound serves as a starting point for generating bioactive molecules targeting AChE, an enzyme relevant to Alzheimer's disease research .

Application
Selection Property
Validation Focus
Thieno[2,3‑b]pyridine intermediate synthesis
2,6-Regiochemical control
Cyclization efficiency and product fidelity
Suzuki-Miyaura cross-coupling
C–Br electrophilicity
Coupling rate and mild condition tolerance
PROTAC linker precursor
Orthogonal reactivity (Br & SMe)
Functional group compatibility
AChE inhibitor research intermediates
Medicinal chemistry building block
Synthetic tractability for bioactivity screening

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